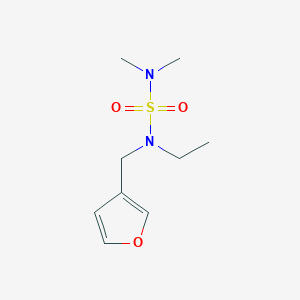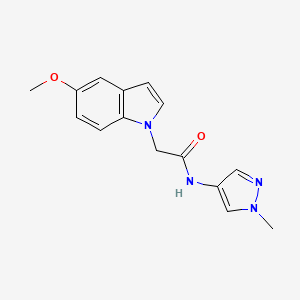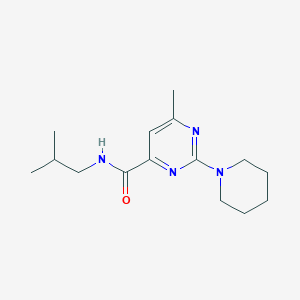
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(6-imidazol-1-ylpyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(6-imidazol-1-ylpyridin-3-yl)benzamide is a chemical compound with potential therapeutic properties. It has been the subject of scientific research due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(6-imidazol-1-ylpyridin-3-yl)benzamide involves the inhibition of specific enzymes and proteins that are involved in the progression of cancer and neurodegenerative diseases. It has been shown to target specific pathways that are involved in the growth and proliferation of cancer cells, as well as in the formation of abnormal protein aggregates that are characteristic of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to induce cell death in cancer cells, as well as to reduce the formation of abnormal protein aggregates in neurodegenerative diseases. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(6-imidazol-1-ylpyridin-3-yl)benzamide is its unique chemical structure, which makes it a potential candidate for the development of novel therapeutics. However, its limitations include the need for further studies to determine its safety and efficacy in humans, as well as the need for more efficient synthesis methods to produce the compound in larger quantities.
Direcciones Futuras
Future research on 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(6-imidazol-1-ylpyridin-3-yl)benzamide should focus on its potential applications in the treatment of various diseases. This includes further studies on its mechanism of action, as well as its safety and efficacy in animal and human models. Additionally, research should focus on developing more efficient synthesis methods to produce the compound in larger quantities, as well as on identifying potential derivatives of the compound with improved therapeutic properties.
Métodos De Síntesis
The synthesis method for 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(6-imidazol-1-ylpyridin-3-yl)benzamide involves the reaction of 2-mercaptobenzimidazole with 6-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylic acid, followed by coupling with 4-bromo-N-(pyridin-3-yl)benzamide. The resulting compound is purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
The unique chemical structure of 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(6-imidazol-1-ylpyridin-3-yl)benzamide has made it a subject of scientific research in various fields. It has been studied for its potential applications in cancer therapy, as well as in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(6-imidazol-1-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6OS/c30-22(26-18-9-10-21(25-13-18)29-12-11-24-15-29)17-7-5-16(6-8-17)14-31-23-27-19-3-1-2-4-20(19)28-23/h1-13,15H,14H2,(H,26,30)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEVLLIUBQXUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)NC4=CN=C(C=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)

![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)


![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)

![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)